molecular formula C16H14BrNO2 B8255700 6-Bromo-2-(4-methoxybenzyl)isoindolin-1-one

6-Bromo-2-(4-methoxybenzyl)isoindolin-1-one

Cat. No.: B8255700
M. Wt: 332.19 g/mol
InChI Key: AIODWJNABATWKI-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methoxybenzyl)isoindolin-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the isoindolinone core. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may require the use of a base such as potassium carbonate (K2CO3) and heating to facilitate the formation of the isoindolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methoxybenzyl)isoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

6-Bromo-2-(4-methoxybenzyl)isoindolin-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxybenzyl)isoindolin-1-one involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group can participate in binding interactions with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-chloro-3-methoxyphenylboronic acid
  • 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
  • 6-bromo-2-(4-methoxybenzylamino)pyridine

Uniqueness

6-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methoxyphenyl group. This combination of functional groups provides distinct reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

6-bromo-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-20-14-6-2-11(3-7-14)9-18-10-12-4-5-13(17)8-15(12)16(18)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIODWJNABATWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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